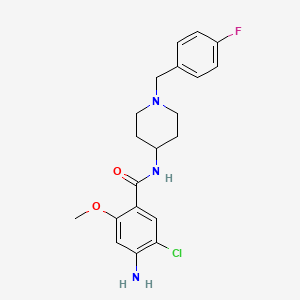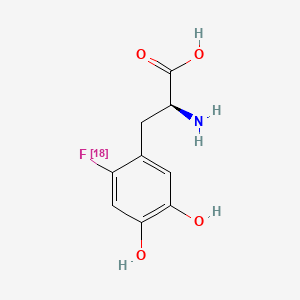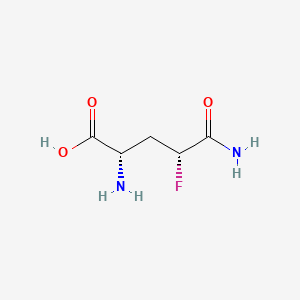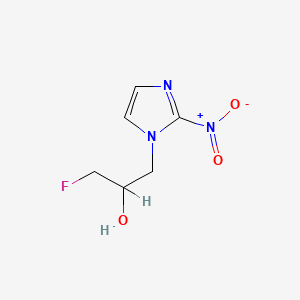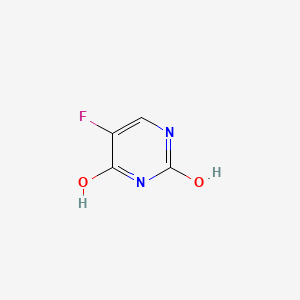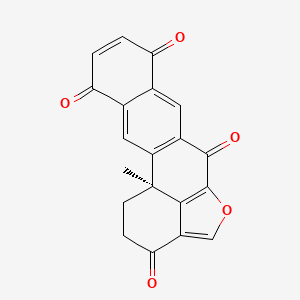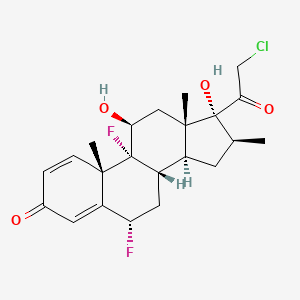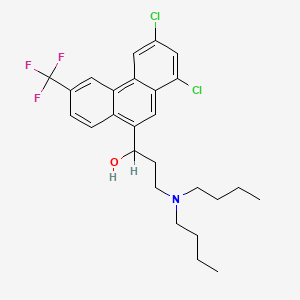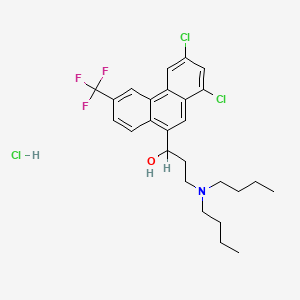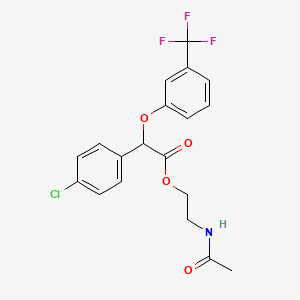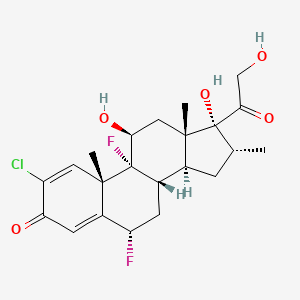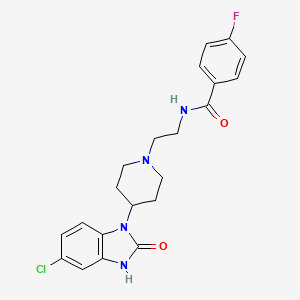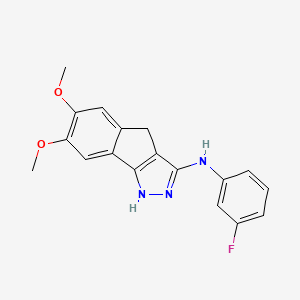
JNJ-10198409
Descripción general
Descripción
JNJ-10198409 is a relatively selective, orally active, and ATP competitive inhibitor of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). It is known for its dual mechanism of action, exhibiting both antiangiogenic and tumor cell antiproliferative properties . This compound has shown significant activity against PDGF-β kinase and PDGF-α kinase, making it a potent agent in cancer research .
Aplicaciones Científicas De Investigación
JNJ-10198409 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PDGF-RTK and related pathways.
Biology: Investigated for its effects on cell proliferation, angiogenesis, and apoptosis in various cell lines
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors with high PDGF-RTK activity
Industry: Utilized in the development of new kinase inhibitors and anti-cancer drugs
Mecanismo De Acción
JNJ-10198409 exerts its effects by inhibiting the activity of PDGF-RTK, which plays a crucial role in cell proliferation and angiogenesis. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced tumor cell proliferation and angiogenesis, making it an effective anti-cancer agent .
Direcciones Futuras
The future of PDGF Receptor Tyrosine Kinase Inhibitor IV and similar inhibitors lies in their potential use in treating various diseases. For instance, PDGFR-inhibition has been shown to be beneficial in chronic airway diseases such as idiopathic pulmonary fibrosis (IPF) and asthma . Furthermore, next-generation TKIs are being developed and clinically tested, leading to new drug approvals .
Análisis Bioquímico
Biochemical Properties
JNJ-10198409 selectively inhibits PDGF-BB tyrosine kinase (IC50 = 4.2 nM) . It also inhibits TGF-β1-mediated elongation and stiffening response, and selectively blocks Actn1 activation . The compound interacts with PDGF receptors, which are mainly expressed by cells of mesenchymal origin, such as fibroblasts, pericytes, and vascular smooth muscle cells .
Cellular Effects
This compound has shown to inhibit the growth of neuroblastoma cells without affecting the growth of primary pediatric neural crest-like stem cells . It has also demonstrated antiproliferative activity in several human tumor cell lines . The compound influences cell function by inhibiting the activity of Src family kinases .
Molecular Mechanism
This compound functions by inhibiting the activity of PDGF receptor tyrosine kinases . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . This inhibition disrupts the PDGF signaling pathway, which plays a crucial role in cell proliferation, differentiation, migration, and survival .
Temporal Effects in Laboratory Settings
In vitro, this compound has shown to inhibit neuroblastoma cell growth in AlamarBlue assays and rapidly induce apoptotic cell death
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. It is known that the compound inhibits PDGF-BB tyrosine kinase, which plays a key role in various cellular processes .
Transport and Distribution
Pdgf receptors, which this compound targets, are transmembrane proteins , suggesting that the compound likely interacts with cellular membranes.
Subcellular Localization
Given that it targets PDGF receptors, which are located on the cell membrane , it can be inferred that the compound localizes to the cell membrane to exert its effects.
Métodos De Preparación
The synthesis of JNJ-10198409 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the indeno[1,2-c]pyrazole core.
Functional group modifications: Introduction of methoxy groups and fluorophenylamine to enhance the inhibitory activity against PDGF-RTK
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
JNJ-10198409 undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution reactions: Common reagents used in these reactions include halogenating agents and nucleophiles, leading to the formation of derivatives with different properties
Major products: The primary products formed from these reactions are derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships.
Comparación Con Compuestos Similares
JNJ-10198409 is unique in its dual mechanism of action, combining antiangiogenic and antiproliferative properties. Similar compounds include:
Imatinib: A well-known PDGF-RTK inhibitor with similar anti-cancer properties.
Sunitinib: Another kinase inhibitor that targets multiple receptors, including PDGF-RTK.
Sorafenib: A multi-kinase inhibitor with activity against PDGF-RTK and other kinases
These compounds share similar mechanisms of action but differ in their selectivity and potency against various kinases, highlighting the uniqueness of this compound in its specific targeting of PDGF-RTK .
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNURMVOKAERHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430890 | |
| Record name | JNJ-10198409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627518-40-5 | |
| Record name | JNJ-10198409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



